N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
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Overview
Description
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is a complex organic compound that features a benzyloxyphenyl group, an oxadiazole ring, and an ethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate with N-ethylethanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
- N-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
- N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
Uniqueness
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine is a compound featuring an oxadiazole ring, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2, with a molecular weight of 337.4 g/mol. The compound includes a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various enzymes and pathways involved in disease processes. Key areas of focus include:
1. Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit Mycobacterium bovis and other pathogenic bacteria. The mechanism often involves disruption of critical biosynthetic pathways essential for bacterial survival .
2. Inhibition of Monoamine Oxidase (MAO)
Similar oxadiazole derivatives have shown potent inhibitory effects on MAO-B, an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Compounds with structural similarities to this compound have demonstrated IC50 values in the low nanomolar range (1.4–4.6 nM), indicating high potency and selectivity for MAO-B over MAO-A .
3. Anticancer Properties
Oxadiazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . Specific derivatives have shown activity against prostate cancer cell lines (PC3) and gastric cancer cells (BGC823) .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against several strains of bacteria. The most active compound exhibited MIC values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, this compound was tested for its ability to inhibit MAO-B in vitro and in vivo. The results indicated not only potent inhibition but also a favorable safety profile at therapeutic doses .
Research Findings Summary Table
Activity | Target | IC50 Value (nM) | Selectivity |
---|---|---|---|
MAO-B Inhibition | Monoamine Oxidase | 1.4 | >71,400 (high selectivity) |
Antimicrobial | Mycobacterium bovis | <0.01 | High |
Anticancer (PC3 cells) | Prostate Cancer | 10–20 | Moderate |
Properties
IUPAC Name |
N-ethyl-N-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23(4-2)14-19-21-20(22-25-19)17-10-12-18(13-11-17)24-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZXUZVOYBHVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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